Comparative Physicochemical Profile vs. 2,6-Difluoro-4-hydroxyphenylboronic Acid
The substitution of a hydroxyl group with an oxan-4-yloxy group drastically alters the molecular properties of the phenylboronic acid core. Compared to the 2,6-difluoro-4-hydroxyphenylboronic acid analog (CAS 957065-87-1), the target compound exhibits a higher molecular weight (258.03 vs. 173.91 g/mol) and a predicted LogP of 1.50, indicating increased lipophilicity [1]. This LogP value, which is within a favorable range for oral bioavailability, is a direct consequence of the tetrahydropyran ether's sp³-enriched, lipophilic nature. In contrast, the hydroxyl analog is more polar and prone to phase II glucuronidation, which can lead to rapid clearance in vivo. The computed pKa of the target compound is 8.26±0.58, which differs from the expected pKa of the phenolic analog and can impact its binding interactions with biological targets .
| Evidence Dimension | Physicochemical Property Profile |
|---|---|
| Target Compound Data | MW: 258.03 g/mol; Predicted LogP: 1.50; Predicted pKa: 8.26±0.58; Formula: C11H13BF2O4 |
| Comparator Or Baseline | 2,6-Difluoro-4-hydroxyphenylboronic acid (CAS 957065-87-1): MW 173.91 g/mol; Formula: C6H5BF2O3 |
| Quantified Difference | Molecular Weight Increase: +84.12 g/mol (48.4%); LogP shift from polar (negative or low) to 1.50. |
| Conditions | Computational prediction (ChemicalBook database) and vendor specification sheets . |
Why This Matters
This data confirms that selecting this specific boronic acid is essential for medicinal chemists aiming to fine-tune a lead compound's lipophilicity and metabolic stability profile, a critical step in achieving desirable oral drug properties.
- [1] Molbase. (n.d.). 2,6-二氟-4-羟基苯硼酸 (2,6-Difluoro-4-hydroxyphenylboronic acid). CAS No. 957065-87-1. View Source
